

The Pharmacology of GR 64349: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Examination of a Potent and Selective Tachykinin NK2 Receptor Agonist

GR 64349 is a synthetic peptide that acts as a potent and highly selective agonist for the tachykinin neurokinin-2 (NK₂) receptor.[1] Its high affinity and selectivity for the NK₂ receptor over NK₁ and NK₃ receptors make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK₂ receptor system. This technical guide provides a comprehensive overview of the pharmacology of **GR 64349**, including its mechanism of action, binding and functional characteristics, in vivo effects, and the experimental methodologies used for its characterization.

Mechanism of Action

GR 64349 exerts its pharmacological effects by binding to and activating the tachykinin NK₂ receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The NK₂ receptor is primarily coupled to Gq/11 and Gs proteins.[2][3]

Activation of the Gq/11 protein initiates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores.[4] The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction.



The coupling of the NK₂ receptor to Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This pathway has also been implicated in the downstream effects of NK₂ receptor activation.[2]

Receptor Binding and Functional Potency

GR 64349 exhibits high affinity and selectivity for the human tachykinin NK₂ receptor. Radioligand binding assays and functional studies have quantified its binding and potency, demonstrating its preferential interaction with the NK₂ receptor subtype.

Table 1: Receptor Binding Affinity of GR 64349

Receptor	Radioligand	Preparation	pKi	Reference
Human NK₂	[¹²⁵ I]-NKA	Recombinant human NK ₂ receptors	7.77 ± 0.10	[5]
Human NK1	[³H]-septide	Recombinant human NK1 receptors	<5	[5]

Table 2: Functional Potency of GR 64349



Assay	Receptor	Cell Line	pEC ₅₀	Reference
Inositol Phosphate (IP-1) Accumulation	Human NK₂	CHO Cells	9.10 ± 0.16	[5]
Human NK ₁	CHO Cells	5.95 ± 0.80	[5]	
Intracellular Calcium Mobilization	Human NK₂	CHO Cells	9.27 ± 0.26	[5]
Human NK1	CHO Cells	6.55 ± 0.16	[5]	
Cyclic AMP (cAMP) Synthesis	Human NK2	CHO Cells	10.66 ± 0.27	[5]
Human NK1	CHO Cells	7.71 ± 0.41	[5]	
Contraction	Rat Colon	Isolated Tissue	8.4 (EC ₅₀ = 3.7 nM)	[1]
Contraction	Human Detrusor Muscle	Isolated Tissue Strips	EC50 = 74 nM	[6]
Contraction	Human Prostatic Urethra	Isolated Tissue Strips	EC50 = 150 nM	[6]

The data clearly indicate that **GR 64349** is over 1000-fold more selective for the NK₂ receptor compared to the NK₁ receptor in functional assays.[1]

In Vivo Pharmacology

Studies in animal models have demonstrated the in vivo activity of **GR 64349**, consistent with its mechanism of action as an NK₂ receptor agonist.

Table 3: In Vivo Effects of GR 64349 in Rats



Effect	Animal Model	Route of Administrat ion	Dose Range	Key Findings	Reference
Increased Bladder Pressure	Anesthetized, acutely spinalized female rats	Intravenous (IV)	0.1–30 μg/kg	Dose-related increases in bladder pressure with a rapid onset.	[6]
Subcutaneou s (SC)	1–300 μg/kg	Dose-related increases in bladder pressure.	[6]		
Increased Colorectal Pressure	Anesthetized, acutely spinalized female rats	Subcutaneou s (SC)	100 and 300 μg/kg	Increased colorectal pressure.	[6]
Cardiovascul ar Effects	Anesthetized, acutely spinalized female rats	Intravenous (IV)	Up to 30 μg/kg	No significant hypotension observed.	[6]
Subcutaneou s (SC)	Up to 300 μg/kg	No significant hypotension observed.	[6]		

A notable characteristic of **GR 64349** is its lack of hypotensive effects, which are often observed with less selective NK₂ receptor agonists that also have significant affinity for the NK₁ receptor.[6] This suggests that the high in vitro selectivity of **GR 64349** for the NK₂ receptor translates to a more specific in vivo pharmacological profile. Furthermore, **GR 64349** has been observed to have a shorter duration of action following intravenous administration compared to other NK₂ receptor agonists like LMN-NKA.[6]

Experimental Protocols



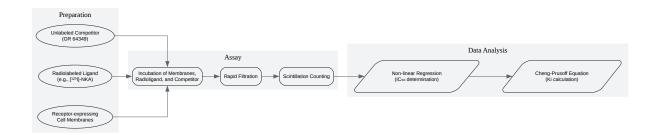
The characterization of **GR 64349** has relied on a variety of in vitro and in vivo experimental techniques. The following sections provide an overview of the methodologies employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a ligand for a specific receptor.

- Objective: To determine the equilibrium dissociation constant (Ki) of **GR 64349** for the tachykinin NK₂ and NK₁ receptors.
- General Protocol:
 - Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human NK₂ or NK₁ receptor.
 - Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [125]-NKA for NK2 receptors, [3H]-septide for NK1 receptors) and varying concentrations of the unlabeled competitor ligand (GR 64349).
 - Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.
 - Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
 - Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀
 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[7][8][9]





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Radioligand Binding Assay Workflow

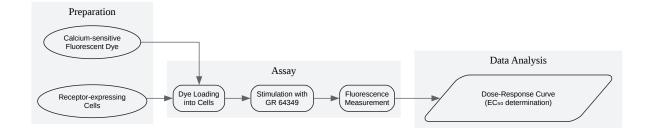
Functional Assays

Functional assays measure the cellular response following receptor activation.

- Objective: To measure the production of inositol phosphates, a downstream product of Gq/11 activation, in response to GR 64349.
- General Protocol:
 - Cell Culture: Cells expressing the target receptor (e.g., CHO cells) are cultured in multiwell plates.
 - Labeling: The cells are labeled with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
 - Stimulation: The cells are stimulated with varying concentrations of GR 64349 in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.



- Extraction: The reaction is stopped, and the inositol phosphates are extracted.
- Separation and Detection: The [³H]-inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.
- Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.
- Objective: To measure the transient increase in intracellular calcium concentration following NK₂ receptor activation by GR 64349.
- General Protocol:
 - Cell Culture: Receptor-expressing cells are seeded in multi-well plates.
 - Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Stimulation: The baseline fluorescence is measured, and then the cells are stimulated with different concentrations of GR 64349.
 - Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
 - Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC₅₀ value.





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Calcium Mobilization Assay Workflow

- Objective: To measure the change in intracellular cAMP levels following NK₂ receptor activation by **GR 64349**.
- · General Protocol:
 - Cell Culture: Receptor-expressing cells are cultured in multi-well plates.
 - Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of GR 64349.
 - Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
 - Data Analysis: The results are used to generate a dose-response curve and calculate the EC₅₀ value.

In Vivo Cystometry in Rats

- Objective: To evaluate the effect of GR 64349 on bladder function in an animal model.
- General Protocol:
 - Animal Preparation: Female rats are anesthetized, and a catheter is inserted into the bladder via the urethra or directly through the bladder dome.[10] A pressure transducer is connected to the catheter to record intravesical pressure.
 - Drug Administration: GR 64349 is administered intravenously or subcutaneously.
 - Cystometry: The bladder is filled with saline at a constant rate, and bladder pressure is continuously recorded. Parameters such as basal pressure, threshold pressure for micturition, and the amplitude and frequency of bladder contractions are measured.[6][11] [12][13]

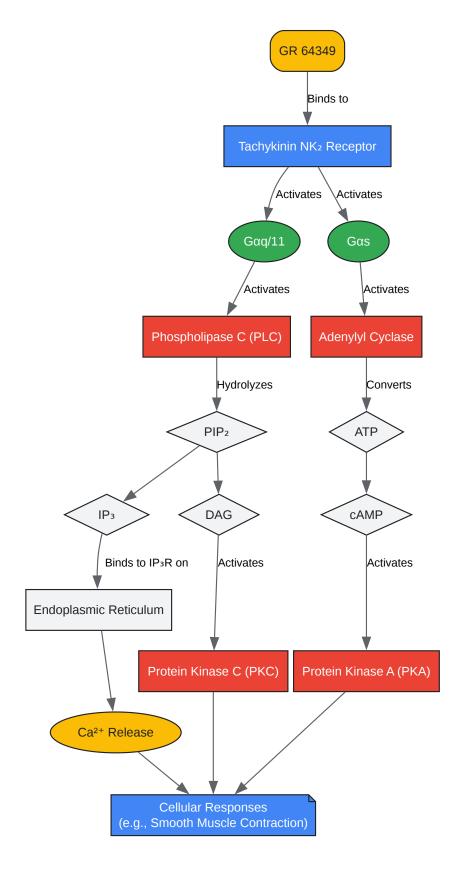


 Data Analysis: The urodynamic parameters before and after drug administration are compared to assess the effect of GR 64349.

Signaling Pathways

The activation of the tachykinin NK₂ receptor by **GR 64349** initiates intracellular signaling cascades that mediate its physiological effects.





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Tachykinin NK2 Receptor Signaling Pathways



Pharmacokinetics and Clinical Status

Detailed pharmacokinetic studies on **GR 64349** are not extensively reported in the available literature. In vivo studies in rats have indicated a shorter duration of action for **GR 64349** compared to other NK₂ agonists when administered intravenously.[6] There is no information available in the public domain regarding clinical trials of **GR 64349** in humans.

Conclusion

GR 64349 is a valuable pharmacological tool characterized by its high potency and selectivity as a tachykinin NK₂ receptor agonist. Its well-defined in vitro and in vivo pharmacological profile, particularly its ability to activate NK₂ receptors without significant off-target effects at the NK₁ receptor, makes it an ideal probe for elucidating the diverse physiological functions of the NK₂ receptor system. The detailed understanding of its pharmacology, from receptor binding to in vivo functional outcomes, provides a solid foundation for its use in preclinical research aimed at exploring the therapeutic potential of targeting the tachykinin NK₂ receptor.

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- To cite this document: BenchChem. [The Pharmacology of GR 64349: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145177#what-is-the-pharmacology-of-gr-64349]

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